molecular formula C5H11NS B104285 2,2-Dimethylthiazolidine CAS No. 19351-18-9

2,2-Dimethylthiazolidine

Cat. No.: B104285
CAS No.: 19351-18-9
M. Wt: 117.22 g/mol
InChI Key: SNPQRYOQWLOTFA-UHFFFAOYSA-N
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Description

2,2-Dimethylthiazolidine, also known as this compound, is a useful research compound. Its molecular formula is C5H11NS and its molecular weight is 117.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioprotective Effects in Cancer Treatment

2,2-Dimethylthiazolidine has been studied for its radioprotective effects, particularly in cancer treatment. Li et al. (1982) investigated the influence of this compound hydrochloride (DMTD) on the radiosensitivity of transplantable mouse tumors. Their findings suggested that DMTD does not decrease the radiosensitivity of certain tumors, nor does it enhance their growth. In fact, DMTD showed some inhibitory effects on tumor cell growth, making them more sensitive to irradiation (Li, Cheng, Ma, Yu, & Lu, 1982).

Protective Effect on Human Peripheral Blood Lymphocytes

Li et al. (2014) explored the protective effect of this compound on human peripheral blood lymphocytes against radiation-induced genetic damage. The study demonstrated that this compound significantly reduced chromosomal aberration frequencies and other genetic damage markers, indicating a protective role in radiation exposure scenarios (Li, Wang, Hao, Jiang, Xu, Jiang, & Xing, 2014).

Hormonal Impact in Irradiated Mice

Xue et al. (1981) examined the impact of DMTD on plasma adrenocortical hormone levels in irradiated mice. Their findings showed a biphasic increase in hormone levels post-irradiation, suggesting a complex interaction between DMTD and hormonal responses to radiation stress (Xue, Dong, Zhang, Song, & Lu, 1981).

Anti-Aggregant Activity on Platelets

Mimura et al. (1988) studied the anti-aggregant activity of this compound hydrochloride on platelets. The compound was found to be a potent inhibitor of certain types of platelet aggregation, highlighting its potential therapeutic applications in conditions where platelet aggregation is a concern (Mimura, Kohama, Kuwahara, Yamamoto, Komiyama, Satake, Chiba, Miyashita, Tanaka, & Imanishi, 1988).

Safety and Hazards

2,2-Dimethylthiazolidine is classified as a flammable liquid (Category 3), has acute oral toxicity (Category 4), and can cause severe skin burns and eye damage (Category 1) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Properties

IUPAC Name

2,2-dimethyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPQRYOQWLOTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NCCS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

822-44-6 (hydrochloride)
Record name 2,2-Dimethylthiazolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3051832
Record name 2,2-Dimethylthiazolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19351-18-9
Record name 2,2-Dimethylthiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19351-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylthiazolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolidine, 2,2-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Dimethylthiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylthiazolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.058
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Synthesis routes and methods

Procedure details

Examples of sulfidoamidocarboxylic acids represented by the formula I may include DMT-amic acids originating in dimethylthiazolidine such as DMT-succinamic acid (amic acid formed by the reaction of succinic anhydride with DMT (dimethyl thiazolidine)), DMT-maleamic acid (amic acid formed by the reaction of maleic anhydride with DMT), DMT-phthalamic acid (amic acid formed by the reaction of phthalic anhydride with DMT), DMT-trimellitamic acid (amic acid formed by the reaction of trimellitic anhydride with DMT), DMT-pyromellitamic acid (amic acid formed by the reaction of pyromellitic dianhydride with DMT), DMT-mellitamic acid (amid acid formed by the reaction of mellitic trianhydride with DMT), DMT-hexahydrophthalamic acid (amic acid formed by the reaction of hexahydrophthalic anhydride with DMT), DMT-citraconamic acid (amic acid formed by the reaction of citrononic anhydride with DMT), DMT-itaconamic acid (amic acid formed by the reaction of itaconic anhydride with DMT), DMT-naphthalenedicarboxylamic acid (amic acid formed by the reaction of naphthalenedicarboxylic anhydride with DMT), amic acid formed by the reaction of maleated methyl cyclohexene tetracarboxylic dianhydride with DMT, DMT-endomethylenetetrahydrophthalamic acid (amic acid formed by the reaction of endomethylenetetrahydrophthalic anhydride with DMT), DMT-chlorendoamic acid (amic acid formed by the reaction of chlorendic anhydride with DMT), DMT-methylendomethylenetetrahydrophthalamic acid (amic acid formed by the reaction of methylendomethylenetetrahydrophthalic anhydride with DMT), DMT-methyltetrahydrophthalamic acid (amic acid formed by the reaction of methyltetrahydrophthalic anhydride with DMT), amic acid formed by the reaction of methylnorbornene-2,3-dicarboxylic anhydride with DMT, DMT-tetrahydrophthalamic acid (amic acid formed by the reaction of tetrahydrophthalic anhydride with DMT), amic acid formed by the reaction of cyclopentanetetracarboxylic anhydride with DMT, amic acid formed by the reaction of glutaric anhydride with DMT, DMT-dodecenylsuccinamic acid (amic acid formed by the reaction of dodecenylsuccinic anhydride with DMT), and DMT-hexahydromethylphthalamic acid (amic acid formed by the reaction of hexahydromethylphthalic anhydride with DMT);
[Compound]
Name
sulfidoamidocarboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
DMT amic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DMT succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
2,2-Dimethylthiazolidine

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